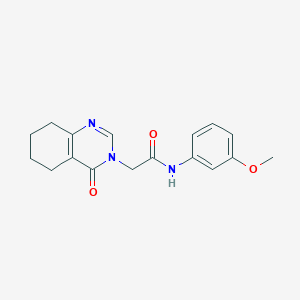

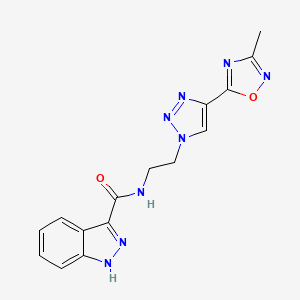

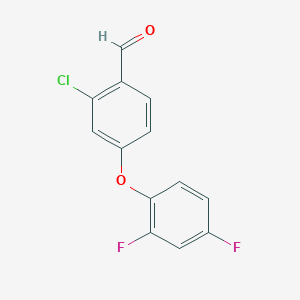

![molecular formula C10H19NO3 B2695152 Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 304021-05-4](/img/structure/B2695152.png)

Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI) is a derivative of carbamic acid . Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . The term “carbamic acid” is also used generically for any compounds of the form RR′NCOOH, where R and R′ are organic groups or hydrogen .

Synthesis Analysis

The synthesis of Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI) can be achieved from (S)-3-(Boc-aMino)-1-chloro-2-butanone .Chemical Reactions Analysis

Carbamic acid can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures, which also yields ammonium carbamate [NH4]+[NH2CO2]− . The compound is stable only up to about 250 K (−23 °C); at higher temperatures it decomposes into those two gases .Scientific Research Applications

Occurrence and Analysis in Food and Environmental Samples

Ethyl Carbamate in Foods and Beverages : Ethyl carbamate, a derivative of carbamic acid, is present at low levels in many fermented foods and beverages. Its genotoxic and carcinogenic properties for various species have led to classification as a "probably carcinogenic to humans" compound by the World Health Organization’s International Agency for Research on Cancer (IARC). Analytical strategies for its determination involve gas chromatography coupled to mass spectrometry (GC–MS) and high-performance liquid chromatography (HPLC) among others, with prevention methods developed to lower its levels in food (Weber & Sharypov, 2009).

Chemical Mechanisms and Reactions

Decarbamoylation of Acetylcholinesterases : Carbamates, including those derived from carbamic acid, act as acetylcholinesterase inhibitors. The decarbamoylation process, critical for understanding the action of these compounds, reveals insights into their effectiveness and potential applications beyond pesticidal uses (Rosenberry & Cheung, 2019).

Environmental Impact and Biodegradation

Phthalic Acid Esters : While not directly related to carbamic acid derivatives, the study of phthalic acid esters (PAEs) in the environment offers parallels in understanding the fate, behavior, and analytical detection of various esters in aquatic systems. PAEs, used as plasticizers, present ecological risks, highlighting the importance of monitoring and mitigating potential hazards from chemical esters (Huang et al., 2021).

Analytical Techniques for Detection and Quantification

Sample Preparation and Analysis of Esters : Comprehensive reviews on analytical methods for esters, including MCPD and glycidyl esters in foods, reflect on the advancement of sample preparation and instrumental analysis techniques. These methodologies, involving gas chromatography and liquid chromatography, underscore the complexity and necessity of accurate detection systems for esters in various matrices (Crews et al., 2013).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(3S)-2-oxopentan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h8H,6H2,1-5H3,(H,11,13)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMVICMFVPPYRS-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

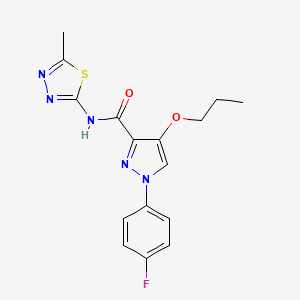

![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

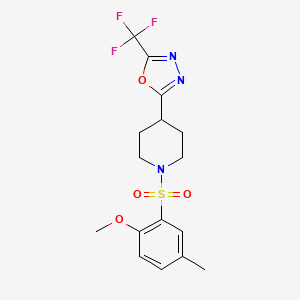

![Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2695072.png)

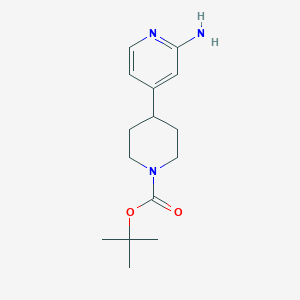

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2695076.png)

![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2695088.png)